molecular formula C8H16N4OSi B14414151 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one CAS No. 84655-28-7

1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one

Cat. No.: B14414151
CAS No.: 84655-28-7
M. Wt: 212.32 g/mol
InChI Key: CKDFNCKBODENNV-UHFFFAOYSA-N
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Description

1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one is a synthetic organic compound that features a tetrazole ring substituted with a trimethylsilyl group The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom The trimethylsilyl group is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one typically involves the formation of the tetrazole ring followed by the introduction of the trimethylsilyl group. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds readily in water and can be catalyzed by various zinc salts . The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of microwave-assisted synthesis and heterogeneous catalysts can enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the molecule. The tetrazole ring can participate in various chemical reactions, influencing the overall activity of the compound .

Comparison with Similar Compounds

Uniqueness: 1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one is unique due to the combination of the tetrazole ring and the trimethylsilyl group. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

84655-28-7

Molecular Formula

C8H16N4OSi

Molecular Weight

212.32 g/mol

IUPAC Name

1-(5-trimethylsilyltetrazol-2-yl)butan-2-one

InChI

InChI=1S/C8H16N4OSi/c1-5-7(13)6-12-10-8(9-11-12)14(2,3)4/h5-6H2,1-4H3

InChI Key

CKDFNCKBODENNV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CN1N=C(N=N1)[Si](C)(C)C

Origin of Product

United States

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